molecular formula C9H16N4O B13300883 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol

2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol

Cat. No.: B13300883
M. Wt: 196.25 g/mol
InChI Key: GFDIMBYBUIHOOA-UHFFFAOYSA-N
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Description

2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol ( 1871264-47-9) is a chemical compound with the molecular formula C9H16N4O and a molecular weight of 196.25 g/mol . This reagent features a 1,2,4-triazole heterocycle, a privileged scaffold in medicinal chemistry known for its strong hydrogen-bonding properties, metabolic stability, and ability to participate in key interactions with biological targets . The molecular structure incorporates a cyclohexanol moiety linked to a 3-amino-1,2,4-triazole group via a methylene bridge, creating a hybrid structure with significant potential for pharmaceutical research and development. Compounds containing the 1,2,4-triazole core are of immense interest in drug discovery for designing enzyme inhibitors and probing biological mechanisms . The presence of both the amino group on the triazole and the hydroxyl group on the cyclohexane ring provides versatile handles for further chemical modification or for investigating molecular interactions. This product is intended for research applications such as synthetic intermediate chemistry, medicinal chemistry program development, and biological activity screening. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-[(3-amino-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C9H16N4O/c10-9-11-6-13(12-9)5-7-3-1-2-4-8(7)14/h6-8,14H,1-5H2,(H2,10,12)

InChI Key

GFDIMBYBUIHOOA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CN2C=NC(=N2)N)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Amino-1H-1,2,4-triazole

The 3-amino-1,2,4-triazole moiety is synthesized via cyclization of hydrazinecarboximidamide derivatives. A robust protocol involves:

  • Step 1 : Oxidation of thiourea 3a (1-phenylthiourea) with H₂O₂/Na₂MoO₄ to form sulfonic acid 5 (97% yield).
  • Step 2 : Reaction of 5 with aryl-/alkyl-hydrazines (e.g., phenylhydrazine) to form intermediates 2a , followed by cyclization with trimethyl orthoformate at 140°C to yield 3-aminotriazoles 1 (Table 1).
Entry R₁ Temp. (°C) Yield (%)
1 Ph 140 66
7 t-Bu 80 52

Functionalization of Cyclohexanol

A methylene linker is introduced to cyclohexanol through bromination or tosylation:

  • Bromomethylcyclohexanol : Cyclohexanol is protected (e.g., TBDMS ether), brominated via Appel reaction (CBr₄/PPh₃), and deprotected.
  • Tosylmethylcyclohexanol : Direct tosylation of hydroxymethylcyclohexanol using TsCl/pyridine.

Regioselective Alkylation of 3-Amino-1,2,4-triazole

The 1-position of the triazole is alkylated using the functionalized cyclohexanol derivative:

  • Conditions : React 3-amino-1H-1,2,4-triazole with bromo-/tosylmethylcyclohexanol in DMF, K₂CO₃, and TBAB at 120°C for 12 h.
  • Yield : 48–65% (similar to Table 1, entry 4).

Mechanistic Insight : Base-mediated nucleophilic substitution ensures N-1 selectivity, avoiding competing N-4 alkylation.

Purification and Characterization

The crude product is purified via:

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 7.98 (s, 1H, triazole-H), 4.70 (s, 2H, CH₂), 3.74 (m, 1H, cyclohexanol-H), 1.85–1.21 (m, 10H, cyclohexane).
  • MS (ESI) : [M + H]⁺ m/z 237.19.

Alternative Route: Cu-Catalyzed Coupling

For scale-up, a Cu(I)-mediated approach may be employed:

  • Step 1 : Convert cyclohexanol to propargyl ether via Mitsunobu reaction.
  • Step 2 : Perform CuAAC with azido-3-amino-1,2,4-triazole (synthesized from NaN₃ and 3-amino-triazole).
  • Yield : ~82% (similar to RSC procedure for triazole derivatives).

Challenges and Optimizations

  • Regioselectivity : Use of bulky bases (e.g., DBU) minimizes N-4 alkylation.
  • Side Reactions : Hydroxyl group protection (e.g., acetate) prevents oxidation during alkylation.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol can undergo several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol is not well-documented. it is believed to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The triazole ring can act as a hydrogen bond donor or acceptor, while the cyclohexanol moiety can participate in hydrophobic interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Containing Analogs

a) β-(3-Amino-1,2,4-triazol-1-yl)-L-alanine
  • Structure : Triazole linked to an alanine side chain.
  • Comparison: Unlike the target compound, this analog lacks the cyclohexanol scaffold, reducing conformational rigidity and limiting membrane permeability.
b) 1-Cyclohexyl-3-methyl-1H-1,2,4-triazole
  • Structure : Cyclohexyl group directly attached to triazole.
  • Synthesis : Prepared via continuous-flow chemistry (72% yield) .
  • Comparison: Absence of the amino group and hydroxymethyl linker reduces hydrogen-bonding capacity, likely diminishing biological activity.
c) Bis-Triazole Derivatives (e.g., Compounds 37 and 38 in )
  • Structure : Two triazole groups linked via amines or alkanes.
  • Activity : Strong antifungal (MIC < 1 μg/mL against S. cerevisiae) and antibacterial effects (MIC ~2 μg/mL against E. coli) .
  • Comparison : The target compound’s single triazole may offer lower potency but improved synthetic accessibility and reduced toxicity risks.

Cyclohexanol Derivatives

a) Amino-1-Methylcyclohexan-1-ol Isomers
  • Structure: Varied stereochemistry at cyclohexanol and amino substituents.
  • Key Finding: Cis-3-amino-1-trifluoromethylcyclohexan-1-ol exhibits unique conformational behavior, influencing 3D shape and target interactions .
  • Comparison : The target compound’s stereochemistry (unreported in evidence) could similarly affect bioactivity, warranting further study.
b) Itraconazole (USP Reference Standard)
  • Structure : Complex triazole-containing antifungal with dioxolane and dichlorophenyl groups.
  • Application : Broad-spectrum antifungal activity (MIC ~0.001–1 μg/mL) but requires light-resistant storage .
  • Comparison : The target compound’s simpler structure may reduce synthetic complexity but lacks the extended pharmacophore for broad antifungal efficacy.

Data Tables

Table 1: Structural Comparison

Compound Triazole Substituent Cyclohexanol Group Key Functional Groups
Target Compound 3-Amino Yes -OH, -CH2-triazole
1-Cyclohexyl-3-methyl-1H-1,2,4-triazole 3-Methyl No -Cyclohexyl
β-(3-Amino-1,2,4-triazol-1-yl)-L-alanine 3-Amino No -Alanine side chain

Biological Activity

The compound 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol is a hybrid molecule that combines the structural features of cyclohexanol and 3-amino-1,2,4-triazole. This combination has garnered interest due to the potential biological activities associated with both components. The triazole moiety is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.

Structure and Properties

The molecular structure of this compound can be analyzed to understand its biological interactions. The presence of the triazole ring enhances its ability to interact with biological targets.

PropertyValue
Molecular FormulaC₉H₁₃N₅O
Molecular Weight195.23 g/mol
Melting PointNot specified
SolubilitySoluble in water

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds containing a triazole ring have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that derivatives similar to this compound can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

The triazole group is also recognized for its antimicrobial properties. Research indicates that compounds with triazole structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of fungal cell membrane integrity or inhibition of key metabolic pathways .

Enzyme Inhibition

3-Amino-1,2,4-triazole acts as a competitive inhibitor for imidazoleglycerol-phosphate dehydratase, an enzyme involved in histidine biosynthesis. This inhibition is particularly useful in microbiological applications where selective pressure is required for yeast strains dependent on histidine .

Study 1: Anticancer Screening

A series of triazole derivatives were synthesized and screened for their anticancer activities against human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines. Among these compounds, those structurally related to this compound showed promising results with IC50 values indicating effective cytotoxicity at low concentrations .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives containing the triazole moiety were tested against various bacterial strains. The results revealed that these compounds exhibited significant inhibitory effects on bacterial growth, suggesting their potential as therapeutic agents against infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol, and how do reaction conditions influence yield?

  • Methodology :

  • Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, as this method ensures regioselectivity and high yields .
  • Substitution Reactions : React 3-amino-1H-1,2,4-triazole with a bromomethyl-cyclohexanol derivative under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or HPLC.
  • Optimization : Adjust solvent polarity (e.g., DMSO vs. THF) and temperature (room temp vs. 60°C) to minimize side products like over-alkylation .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the cyclohexanol hydroxyl group (~1.5–2.5 ppm for cyclohexyl protons) and triazole ring protons (~7.5–8.5 ppm) .
  • Chromatography : Employ HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% threshold for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for C₁₀H₁₇N₄O: 225.1356) .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Methodology :

  • Antimicrobial Activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing structurally similar compounds with known activity (e.g., ethyl 4-amino benzoate’s basic antimicrobial properties) .
  • Cytotoxicity : Screen against human cell lines (e.g., HEK293) via MTT assay to establish IC₅₀ values .

Advanced Research Questions

Q. How do substituent modifications on the triazole or cyclohexanol rings affect bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with variations (e.g., replacing the amino group with methyl or halogens) and compare bioactivity data.
SubstituentBiological Activity Trend
-NH₂ (parent)Baseline antimicrobial activity
-CH₃Reduced solubility, lower activity
-ClEnhanced cytotoxicity
  • Computational Modeling : Perform DFT calculations to analyze electronic effects (e.g., HOMO-LUMO gaps) and docking studies to predict binding affinities to target enzymes (e.g., fungal lanosterol demethylase) .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodology :

  • Standardized Protocols : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem BioAssay entries) to identify outliers or confounding factors like solvent choice (DMSO vs. ethanol) .
  • Mechanistic Studies : Use fluorescence polarization or SPR to directly measure target binding, bypassing cell-based variability .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodology :

  • Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, analyzing degradation products via LC-MS .
  • Formulation : Encapsulate in PEGylated liposomes to enhance solubility and reduce hydrolysis of the cyclohexanol ester .

Q. How can environmental fate and ecotoxicity be assessed for this compound?

  • Methodology :

  • Environmental Persistence : Conduct OECD 301 biodegradation tests in aqueous media, monitoring half-life via UV-Vis spectroscopy .
  • Ecotoxicology : Use Daphnia magna or Danio rerio models to determine LC₅₀ values and assess bioaccumulation potential .

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